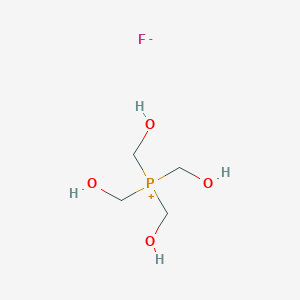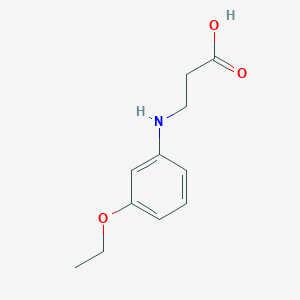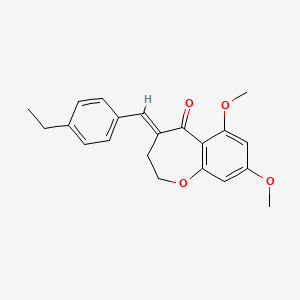
Pkm2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pkm2-IN-3 is a potent inhibitor of pyruvate kinase isoform M2 (PKM2), an enzyme that plays a crucial role in glycolysis. This compound has shown significant potential in inhibiting PKM2-mediated glycolysis and NLRP3 activation, thereby exhibiting anti-neuroinflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pkm2-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Pkm2-IN-3 primarily undergoes inhibition reactions where it binds to the active site of PKM2, preventing its enzymatic activity. This inhibition affects the glycolytic pathway, leading to reduced production of pyruvate and adenosine triphosphate (ATP) .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various functional group precursors. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, characterized by its specific inhibitory activity against PKM2. By inhibiting PKM2, this compound effectively reduces glycolysis and NLRP3 activation, leading to its anti-neuroinflammatory effects .
Wissenschaftliche Forschungsanwendungen
Pkm2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PKM2 and its effects on glycolysis. In biology, it helps in understanding the role of PKM2 in cellular metabolism and its implications in various diseases .
In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases characterized by abnormal glycolysis, such as cancer and neuroinflammatory disorders. Its ability to inhibit PKM2 makes it a promising candidate for drug development .
In industry, this compound can be used in the development of diagnostic tools and assays to measure PKM2 activity and its inhibition. This can aid in the early detection and monitoring of diseases associated with altered glycolysis .
Wirkmechanismus
Pkm2-IN-3 exerts its effects by binding to the active site of PKM2, thereby inhibiting its enzymatic activity. PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate to pyruvate. By inhibiting PKM2, this compound disrupts glycolysis, leading to reduced production of pyruvate and ATP .
The inhibition of PKM2 also affects the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. By reducing NLRP3 activation, this compound exhibits anti-neuroinflammatory effects, making it a potential therapeutic agent for neuroinflammatory disorders .
Vergleich Mit ähnlichen Verbindungen
Pkm2-IN-3 is unique in its specific inhibition of PKM2 and its dual effects on glycolysis and NLRP3 activation. Similar compounds include other PKM2 inhibitors like Pkm2-IN-1 and compound 3k, which also target PKM2 but may have different inhibitory potencies and effects on glycolysis .
List of Similar Compounds:- Pkm2-IN-1
- Compound 3k
- Other PKM2 inhibitors with varying IC50 values and effects on glycolysis .
This compound stands out due to its potent inhibitory activity and its potential therapeutic applications in treating diseases characterized by abnormal glycolysis and inflammation .
Eigenschaften
Molekularformel |
C21H22O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(4E)-4-[(4-ethylphenyl)methylidene]-6,8-dimethoxy-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O4/c1-4-14-5-7-15(8-6-14)11-16-9-10-25-19-13-17(23-2)12-18(24-3)20(19)21(16)22/h5-8,11-13H,4,9-10H2,1-3H3/b16-11+ |
InChI-Schlüssel |
BQNYBXFXLMWECE-LFIBNONCSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C=C/2\CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=C2CCOC3=C(C2=O)C(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


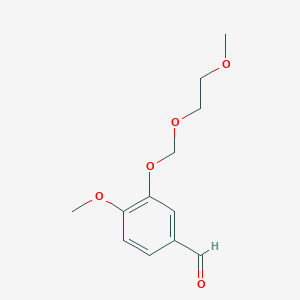
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
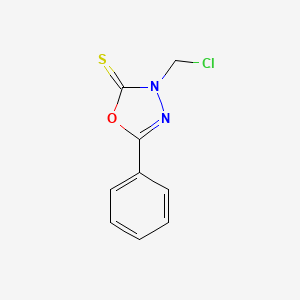
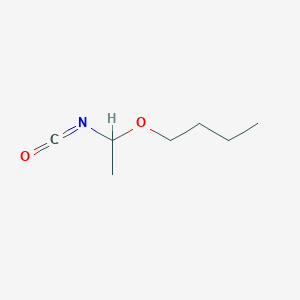
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
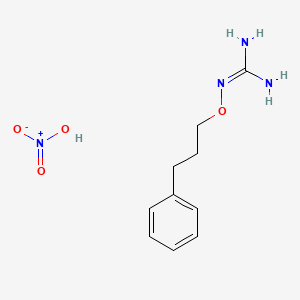
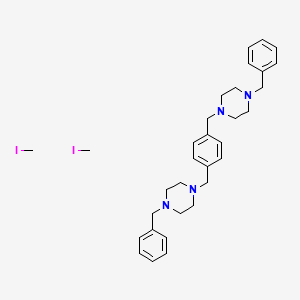
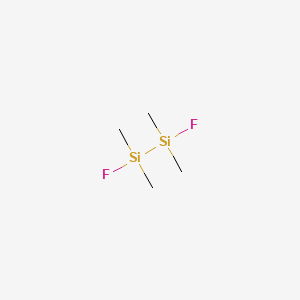

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
